molecular formula C18H18N2 B14495168 4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile CAS No. 65487-20-9

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile

Katalognummer: B14495168
CAS-Nummer: 65487-20-9
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: FMZVGKMLVCCERJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile is an organic compound with the molecular formula C18H20N2 It is a derivative of benzonitrile and features a propylphenyl group attached to an ethylideneamino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile typically involves the condensation reaction between 4-propylbenzaldehyde and 4-aminobenzonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[1-(4-Propylphenyl)ethyl]amino}benzonitrile
  • 4-{1-[(4-Propylphenyl)amino]ethyl}benzonitrile

Uniqueness

4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

65487-20-9

Molekularformel

C18H18N2

Molekulargewicht

262.3 g/mol

IUPAC-Name

4-[1-(4-propylphenyl)ethylideneamino]benzonitrile

InChI

InChI=1S/C18H18N2/c1-3-4-15-5-9-17(10-6-15)14(2)20-18-11-7-16(13-19)8-12-18/h5-12H,3-4H2,1-2H3

InChI-Schlüssel

FMZVGKMLVCCERJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.